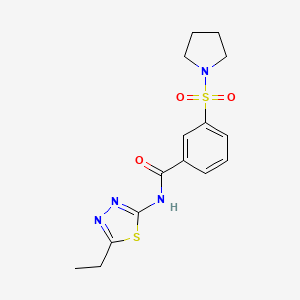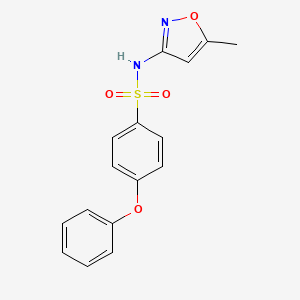![molecular formula C19H15ClN2O3S B3449258 4-[(4-chlorophenyl)sulfonyl]-N-(4-pyridinylmethyl)benzamide](/img/structure/B3449258.png)
4-[(4-chlorophenyl)sulfonyl]-N-(4-pyridinylmethyl)benzamide
Vue d'ensemble
Description
4-[(4-chlorophenyl)sulfonyl]-N-(4-pyridinylmethyl)benzamide, also known as CPB, is a chemical compound that has been studied extensively in the field of medicinal chemistry. CPB is a potent inhibitor of a class of enzymes called protein kinases, which play important roles in many cellular processes.
Applications De Recherche Scientifique
4-[(4-chlorophenyl)sulfonyl]-N-(4-pyridinylmethyl)benzamide has been studied extensively in the field of medicinal chemistry due to its potent inhibitory activity against protein kinases. Protein kinases are involved in many cellular processes, including cell growth, differentiation, and apoptosis. Dysregulation of protein kinases has been implicated in a variety of diseases, including cancer and inflammatory disorders. This compound has been shown to inhibit the activity of several protein kinases, including JAK2, which is involved in the development of certain types of leukemia.
Mécanisme D'action
4-[(4-chlorophenyl)sulfonyl]-N-(4-pyridinylmethyl)benzamide acts as a competitive inhibitor of protein kinases by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrate, thereby inhibiting its activity. This compound has been shown to have selectivity for certain protein kinases, which may contribute to its therapeutic potential.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its inhibitory activity against protein kinases, this compound has been shown to inhibit the production of pro-inflammatory cytokines in vitro. This compound has also been shown to induce apoptosis in cancer cells in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
4-[(4-chlorophenyl)sulfonyl]-N-(4-pyridinylmethyl)benzamide is a useful tool for studying the role of protein kinases in cellular processes and disease. However, there are some limitations to its use in lab experiments. This compound has been shown to have off-target effects on some enzymes, which may complicate data interpretation. Additionally, this compound has relatively poor solubility in aqueous solutions, which may limit its use in certain assays.
Orientations Futures
There are several future directions for research on 4-[(4-chlorophenyl)sulfonyl]-N-(4-pyridinylmethyl)benzamide. One area of interest is the development of more selective inhibitors of protein kinases, which may have fewer off-target effects. Additionally, there is interest in developing this compound derivatives with improved solubility and pharmacokinetic properties. Finally, there is ongoing research into the role of protein kinases in disease, which may identify new therapeutic targets for this compound and other kinase inhibitors.
Conclusion:
In conclusion, this compound is a chemical compound with potent inhibitory activity against protein kinases. This compound has been studied extensively in the field of medicinal chemistry due to its potential therapeutic applications in cancer and inflammatory disorders. While there are some limitations to its use in lab experiments, this compound remains a useful tool for studying the role of protein kinases in cellular processes and disease. Ongoing research into this compound and related compounds may identify new therapeutic targets and lead to the development of new treatments for a variety of diseases.
Propriétés
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-N-(pyridin-4-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O3S/c20-16-3-7-18(8-4-16)26(24,25)17-5-1-15(2-6-17)19(23)22-13-14-9-11-21-12-10-14/h1-12H,13H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWSYBQKTJGTUGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCC2=CC=NC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-methyl-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide](/img/structure/B3449195.png)
![3-chloro-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide](/img/structure/B3449198.png)

![4-[(4-methyl-1-piperidinyl)sulfonyl]-N-phenyl-2-thiophenecarboxamide](/img/structure/B3449216.png)



![4-[(diethylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B3449250.png)

![methyl 3-({[(5-ethyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate](/img/structure/B3449268.png)
![ethyl 4-({[(1-allyl-6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate](/img/structure/B3449274.png)
![2-{[6-amino-1-(3-methylphenyl)-4-oxo-1,4-dihydro-2-pyrimidinyl]thio}-N-2-naphthylacetamide](/img/structure/B3449276.png)
![6-{[cyclohexyl(methyl)amino]methyl}-N-(2-ethoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B3449283.png)
![N-(2-ethoxyphenyl)-6-{[(4-methyl-2-pyrimidinyl)thio]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B3449284.png)